![molecular formula C17H17F3N2O4S B14135864 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine CAS No. 1212123-40-4](/img/structure/B14135864.png)
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and an acetylated valine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine typically involves multiple steps, starting with the preparation of the 4-(trifluoromethoxy)phenyl thiazole intermediate. This intermediate is then acetylated and coupled with L-valine under specific reaction conditions. The process may involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Aplicaciones Científicas De Investigación
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound can be used to investigate biological processes, such as enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(trifluoromethoxy)phenyl)urea: Known for its use in various chemical reactions and potential biological activities.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: Studied for its applications in biochemical and physiological research.
Metaflumizone: An insecticide that contains a trifluoromethoxyphenyl group and is used to block sodium channels in pests.
Uniqueness
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine stands out due to its combination of a trifluoromethoxyphenyl group, thiazole ring, and acetylated valine residue. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1212123-40-4 |
|---|---|
Fórmula molecular |
C17H17F3N2O4S |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H17F3N2O4S/c1-9(2)14(16(24)25)22-13(23)7-11-8-27-15(21-11)10-3-5-12(6-4-10)26-17(18,19)20/h3-6,8-9,14H,7H2,1-2H3,(H,22,23)(H,24,25)/t14-/m0/s1 |
Clave InChI |
YLEZOMNYJIJFDK-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
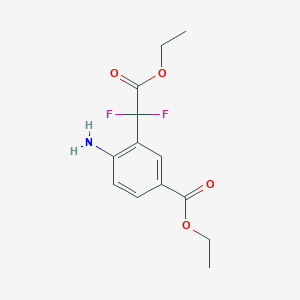
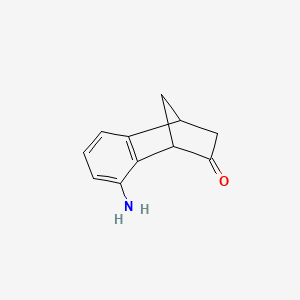
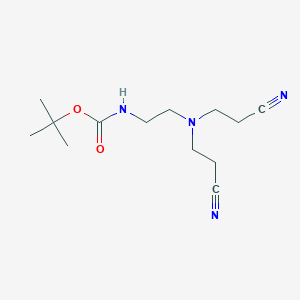
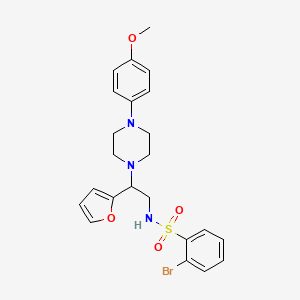
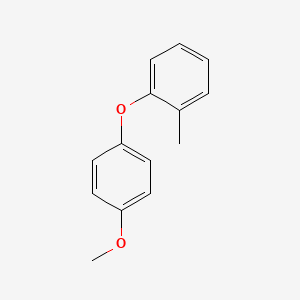

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)

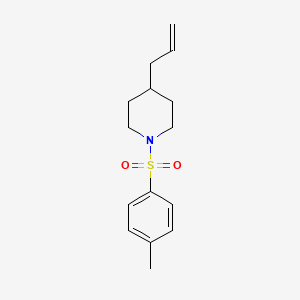
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
